molecular formula C7H6F3NO B1457129 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol CAS No. 394203-58-8

2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol

Cat. No. B1457129
M. Wt: 177.12 g/mol
InChI Key: HWFCWJQZKAGODL-UHFFFAOYSA-N
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Description

“2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol” is a chemical compound with the CAS Number: 394203-58-8. It has a molecular weight of 177.13 . The compound is solid in physical form .


Molecular Structure Analysis

The IUPAC name of the compound is 2,2,2-trifluoro-1-(4-pyridinyl)ethanol . The InChI code is 1S/C7H6F3NO/c8-7(9,10)6(12)5-1-3-11-4-2-5/h1-4,6,12H .


Physical And Chemical Properties Analysis

The compound has a storage temperature of 4°C . It is solid in physical form .

Scientific Research Applications

Metal-Free Direct Cycloaddition Reactions

The compound has been utilized as a precursor in metal-free direct [2+2] cycloaddition reactions of alkynes. This process involves generating an electron-deficient olefin in situ, which reacts with an alkyne to yield substituted cyclobutenes. This methodology highlights a mild and facile protocol that operates at room temperature without the need for irradiation or heating (Alcaide et al., 2015).

Crystal Structure Studies

The crystal structures of co-crystals of 1,2-bis(pyridin-4-yl)ethane with 4-alkoxybenzoic acids were determined. These structures are significant for understanding the molecular interactions and hydrogen bonding in such systems (Tabuchi et al., 2015).

Synthesis of Complex Molecules

In the synthesis of complex organic compounds, derivatives of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol have been instrumental. For example, the synthesis of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol and its crystal and molecular structure determination are noteworthy contributions to organic chemistry (Percino et al., 2006).

Enzymatic Resolution Studies

The compound has been used in the study of the kinetic resolution of tertiary alcohols. This research is crucial for understanding the enantioselective synthesis and enzymatic processes in organic chemistry (Nguyen et al., 2010).

Synthesis of Functionalized Crown Ethers

It has been used as a building block for the synthesis of functionalized crown ethers. This research contributes to the development of novel organic compounds with potential applications in various fields (Nawrozkij et al., 2014).

Corrosion Inhibition Research

Cadmium(II) Schiff base complexes, derived from related compounds, have shown potential as corrosion inhibitors on mild steel. This application bridges coordination chemistry and materials science (Das et al., 2017).

Fungicidal Activity Research

Substituted derivatives of the compound have been synthesized and shown fungicidal activity, indicating its potential in pharmacological and agrochemical applications (Kuzenkov et al., 2009).

Fluorescent Compound Synthesis

The compound has been used in the synthesis of fluorescent compounds, which are significant in the development of materials with special optical properties (Sagitova et al., 2023).

Safety And Hazards

The compound has been classified with the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301, P302+P352, P304+P340, P321, P330, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2,2,2-trifluoro-1-pyridin-4-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c8-7(9,10)6(12)5-1-3-11-4-2-5/h1-4,6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFCWJQZKAGODL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol

CAS RN

394203-58-8
Record name 2,2,2-trifluoro-1-(pyridin-4-yl)ethan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

According to Reference Example 8-12, by use of 2-pyridinecarboxaldehyde (500 μL, 5.24 mmol), (trifluoromethyl)trimethylsilane (928 μL, 6.28 mmol), tetrabutylammonium fluoride (a 1.0 mol/L solution in tetrahydrofuran, 524 μL, 0.524 mmol) and tetrahydrofuran (10 mL), the mixture was stirred and reacted at room temperature for 2 hours. Then, purification by silica gel column chromatography (chloroform/methanol=9/1) was performed to give 4-(2,2,2-trifluoro-1-hydroxyethyl)pyridine (Compound CO) (1.04 g, yield: quantitative).
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Synthesis routes and methods II

Procedure details

To 60 ml of tetrahydrofuran were added 4.98 ml of trifluoromethyltrimethylsilane and 3 g of isonicotinealdehyde, and 0.09 g of tetrabutylammonium fluoride trihydrate was added at 0° C., and the mixture was stirred for 1 hour. Thereafter, 10% hydrochloric acid was added at 0° C., and the mixture was stirred for 3 hours, and poured into an aqueous saturated sodium bicarbonate solution. After extraction with ethyl acetate three times, the organic layers were combined, washed with an aqueous saturated sodium chloride solution, dried with anhydrous magnesium sulfate, and concentrated. The residue was subjected to silica gel column chromatography to obtain 4.7 g of 2,2,2-trifluoro-1-pyridin-4-yl-ethanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Funabiki, A Hayakawa, R Kani… - European Journal of …, 2019 - Wiley Online Library
We have developed a new one‐pot synthesis of α‐aryl‐ and α‐heteroaryl‐α‐trifluoromethyl alcohols carrying not only arenes with electron‐withdrawing groups but also electron‐…
N Meng, W Yu, T Suzuki, M Chen, Z Qi… - The Journal of …, 2021 - ACS Publications
A mild condition via PPh 3 /I 2 /imidazole for the deoxygenation of substituted methanol derivatives has been identified. This metal-free process was found to proceed well on secondary …
Number of citations: 2 pubs.acs.org

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